(Hex-5-en-2-yl)(thiophen-2-ylmethyl)amine
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Overview
Description
(Hex-5-en-2-yl)(thiophen-2-ylmethyl)amine is an organic compound with the molecular formula C₁₁H₁₇NS It is composed of a hexenyl group attached to a thiophenemethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hex-5-en-2-yl)(thiophen-2-ylmethyl)amine typically involves the reaction of hex-5-en-2-ylamine with thiophen-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Hex-5-en-2-yl)(thiophen-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenated reagents and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophene and amine derivatives.
Scientific Research Applications
(Hex-5-en-2-yl)(thiophen-2-ylmethyl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Hex-5-en-2-yl)(thiophen-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophen-2-ylmethylamine: Lacks the hexenyl group, making it less hydrophobic.
Hex-5-en-2-ylamine: Lacks the thiophene ring, reducing its potential for π-π interactions.
Thiophene derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness
(Hex-5-en-2-yl)(thiophen-2-ylmethyl)amine is unique due to the combination of the hexenyl group and the thiophene ring. This structure provides a balance of hydrophobic and aromatic properties, making it versatile for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C11H17NS |
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Molecular Weight |
195.33 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)hex-5-en-2-amine |
InChI |
InChI=1S/C11H17NS/c1-3-4-6-10(2)12-9-11-7-5-8-13-11/h3,5,7-8,10,12H,1,4,6,9H2,2H3 |
InChI Key |
GSZUCCFBPQAGCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)NCC1=CC=CS1 |
Origin of Product |
United States |
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